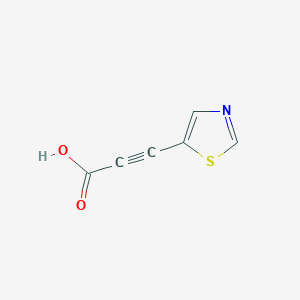

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid

Beschreibung

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is an organic compound that features a thiazole ring attached to a propynoic acid moiety

Eigenschaften

Molekularformel |

C6H3NO2S |

|---|---|

Molekulargewicht |

153.16 g/mol |

IUPAC-Name |

3-(1,3-thiazol-5-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |

InChI-Schlüssel |

ACTMKAIZWRRTNE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC=N1)C#CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid typically involves the formation of the thiazole ring followed by the introduction of the propynoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. This is followed by the addition of the propynoic acid group through a series of reactions involving reagents such as propargyl bromide and base catalysts.

Industrial Production Methods

Industrial production of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1,3-Thiazol-2-yl)prop-2-ynoic acid: A similar compound with a different position of the thiazole ring.

3-(1,3-Thiazol-4-yl)prop-2-ynoic acid: Another isomer with the thiazole ring in a different position.

Uniqueness

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The position of the thiazole ring can affect the compound’s interaction with molecular targets, making it distinct from other isomers.

Biologische Aktivität

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is C₆H₅N₁O₂S, with a molecular weight of approximately 155.17 g/mol. The compound features a thiazole ring, which is known for imparting various pharmacological activities.

Antimicrobial Activity

One of the prominent biological activities of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is its antimicrobial efficacy. Research has shown that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL depending on structural modifications .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid | Antibacterial | ≤ 64 |

| Thiazole Derivative A | Antimycobacterial | 32 |

| Thiazole Derivative B | Anti-staphylococcal | 0.5 |

Antitumor Activity

The anticancer potential of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid has also been explored. In vitro studies indicate that certain thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways . For example, a derivative showed a CC50 value (concentration causing 50% cytotoxicity) of approximately 30 μM against specific tumor cell lines.

The biological activity of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, particularly targeting enzymes involved in cancer progression and microbial resistance.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Metal Chelation : Certain thiazole compounds have shown metal chelation properties, which can enhance their therapeutic efficacy against pathogens .

Neuroprotective Effects

A recent study investigated the neuroprotective effects of thiazole derivatives against oxidative stress-induced damage in neuronal cell lines. The results indicated that certain derivatives could significantly reduce markers of inflammation and cell death compared to controls . This suggests potential applications in neurodegenerative diseases.

Anti-inflammatory Properties

Thiazole compounds have also been evaluated for their anti-inflammatory properties. Research indicates that they can reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro . This activity highlights their potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole-5-carbaldehyde and propiolic acid derivatives under acidic or basic conditions. Key steps include controlling temperature (reflux in acetic acid) and using catalysts like sodium acetate to enhance regioselectivity. Optimizing stoichiometry and purification via recrystallization (e.g., methanol or ethanol) improves yield . Comparative studies on thiazole-4-yl analogs suggest that substituent positioning on the thiazole ring significantly impacts reaction efficiency, necessitating precise pH and solvent polarity adjustments .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid, and what key spectral features should researchers focus on?

- Methodological Answer :

- 1H/13C NMR : The alkyne proton (HC≡C) appears as a singlet at δ ~2.8–3.2 ppm, while the thiazole ring protons resonate between δ 7.5–8.5 ppm. The carboxylic acid proton (if present) is typically broad near δ 12–13 ppm .

- IR Spectroscopy : The triple bond (C≡C) shows a sharp peak at ~2100–2260 cm⁻¹, and the carboxylic acid O-H stretch appears at ~2500–3300 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns help identify the thiazole and propynoic acid moieties .

Q. What are the recommended storage conditions for 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid to ensure stability during experimental use?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and light, as the propynoic acid group is prone to hydrolysis, and the thiazole ring may oxidize under humid conditions. Purity should be verified via HPLC before use in biological assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid derivatives in antimicrobial activity?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) at the thiazole C2/C4 positions or modify the propynoic acid chain (e.g., esterification, amidation) to assess electronic and steric effects .

- Biological Assays : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria and fungi. Compare results with analogs like 3-(thiazol-2-yl)propanoic acid to isolate the role of the alkyne group .

- Computational Modeling : Use DFT calculations to correlate electron density at the thiazole sulfur or alkyne carbon with antimicrobial potency .

Q. What strategies can be employed to resolve contradictory data regarding the biological activity of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid across different in vitro assays?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, growth media, and incubation times. For example, discrepancies in IC50 values against cancer cells may arise from variations in serum concentration or oxygen levels .

- Orthogonal Validation : Confirm activity via dual assays (e.g., MTT and apoptosis staining). Purity checks (HPLC ≥95%) are critical, as byproducts like regioisomeric thiazole derivatives can skew results .

- Meta-Analysis : Compare data with structurally related compounds (e.g., thiazol-4-yl analogs) to identify trends in bioactivity .

Q. How can researchers optimize the synthesis of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid to minimize byproducts such as regioisomeric thiazole derivatives?

- Methodological Answer :

- Directed Metalation : Use palladium or copper catalysts to favor C5 substitution on the thiazole ring, reducing C2/C4 byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance regioselectivity compared to protic solvents like ethanol .

- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Q. In the context of density functional theory (DFT) calculations, how can the electronic properties of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid be correlated with its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic attack sites. The alkyne’s LUMO often localizes at the β-carbon, making it susceptible to addition .

- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution; the thiazole sulfur’s electron-withdrawing effect polarizes the alkyne, enhancing electrophilicity .

- Experimental Validation : Perform kinetic studies with nucleophiles (e.g., amines) to validate computational predictions .

Q. What are the potential metabolic pathways of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid predicted by in silico models, and how can these be validated experimentally?

- Methodological Answer :

- In Silico Prediction : Use tools like SwissADME to predict Phase I metabolism (e.g., oxidation of the thiazole ring) and Phase II conjugation (e.g., glucuronidation of the carboxylic acid) .

- In Vitro Validation : Incubate with liver microsomes or hepatocytes, followed by LC-MS to detect metabolites like sulfoxides or hydroxylated derivatives .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.